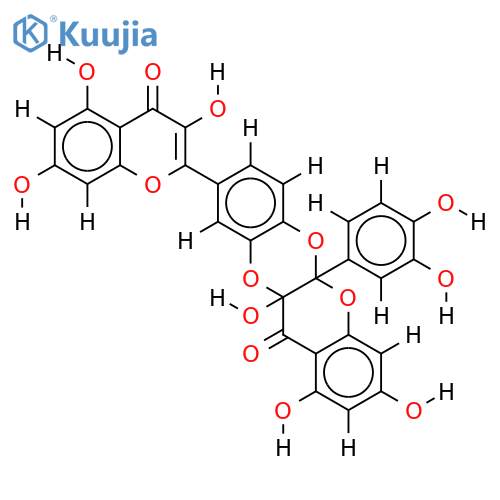Cas no 167276-19-9 (Quercetindimer)

Quercetindimer structure
商品名:Quercetindimer
Quercetindimer 化学的及び物理的性質
名前と識別子
-
- 1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4H-1-benzopyran-4-on-2-yl)-5a-(3,4-dihydroxyphenyl)-5,5a,6,11,11a,12-hexahydro-5,6,11-trioxanaphthacene-12-one
- 1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4H-1-benzopyran-4-on-2-yl)-5a-(3,4-dihydroxyphenyl)-5,6,11-hexahydro-5,6,11-trioxanaphthacen-12-one
- 1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4H-1-benzopyran-4-on-2-yl)-5a-(3,4-dihydroxyphenyl)-5,6,11-hexahydro-5,6,11-trioxanaphthacene-12-one
- Quercetin dimer
- 167276-19-9
- AKOS040762691
- Quercetindimer
-
- インチ: InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H
- InChIKey: UCFHILKWDMUAPS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 602.06965524g/mol
- どういたいしつりょう: 602.06965524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 重原子数: 44
- 回転可能化学結合数: 2
- 複雑さ: 1210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 233Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 色と性状: Yellow powder
Quercetindimer セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Quercetindimer 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5488-1 mL * 10 mM (in DMSO) |
Quercetin dimer |
167276-19-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
| TargetMol Chemicals | TN5488-1 ml * 10 mm |
Quercetin dimer |
167276-19-9 | 1 ml * 10 mm |
¥ 6150 | 2024-07-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q23710-5 mg |
1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4H-1-benzopyran-4-on-2-yl)-5a-(3,4-dihydroxyphenyl)-5,5a,6,11,11a,12-hexahydro-5,6,11-trioxanaphthacene-12-one |
167276-19-9 | 5mg |
¥5760.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5488-5mg |
Quercetin dimer |
167276-19-9 | 5mg |
¥ 4040 | 2024-07-19 | ||
| TargetMol Chemicals | TN5488-5 mg |
Quercetin dimer |
167276-19-9 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
Quercetindimer 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
167276-19-9 (Quercetindimer) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 42464-96-0(NNMTi)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
